2-Bromocyclohexanone

Overview

Description

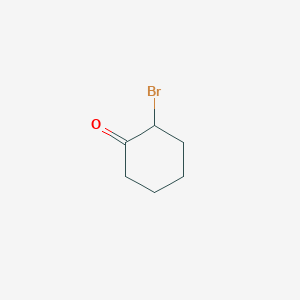

2-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO. It is a brominated derivative of cyclohexanone and is characterized by the presence of a bromine atom attached to the second carbon of the cyclohexanone ring. This compound is a colorless to pale yellow liquid or crystalline solid and is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclohexanone is typically synthesized by the bromination of cyclohexanone. The reaction involves treating cyclohexanone with a brominating agent such as bromine or a mixture of a halogenate salt and hydrogen bromide in an aqueous or aqueous-organic medium. The reaction is carried out at a temperature of up to 50°C and a pH between 0 and 4 .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The bromination reaction is carefully controlled to ensure high yield and purity. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclohexanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxycyclohexanone.

Reduction Reactions: Reduction of this compound can yield cyclohexanone or other reduced derivatives.

Dehydrohalogenation: This reaction involves the removal of the bromine atom and a hydrogen atom, resulting in the formation of 2-cyclohexenone.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents for reduction reactions.

Bases: Strong bases like sodium hydroxide are used in dehydrohalogenation reactions.

Major Products:

2-Hydroxycyclohexanone: Formed through substitution reactions.

Cyclohexanone: Obtained via reduction reactions.

2-Cyclohexenone: Produced through dehydrohalogenation.

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that 2-bromocyclohexanone derivatives exhibit significant anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that certain derivatives can inhibit butyrylcholinesterase and acetylcholinesterase effectively, with reported inhibition rates reaching up to 90%. This highlights its potential role in drug development aimed at enhancing cognitive function.

Biochemical Analysis

Cellular Interactions and Mechanisms

In biochemical contexts, this compound interacts with various enzymes and proteins. It has been observed to modulate cell signaling pathways and influence gene expression. For example, it can inhibit certain dehydrogenase enzymes, affecting the redox balance within cells. Additionally, its interaction with transcription factors can lead to alterations in metabolic processes.

Material Science

Applications in Polymer Chemistry

The compound is also utilized in material science for synthesizing advanced materials and polymers. Its ability to undergo various chemical transformations makes it suitable for developing new materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2-Bromocyclohexanone primarily involves its reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The bromine atom acts as a leaving group, facilitating the formation of new bonds and the transformation of the compound into different derivatives .

Comparison with Similar Compounds

Cyclohexanone: The parent compound of 2-Bromocyclohexanone, lacking the bromine atom.

2-Chlorocyclohexanone: Similar in structure but with a chlorine atom instead of bromine.

2-Iodocyclohexanone: Contains an iodine atom in place of bromine.

Uniqueness: this compound is unique due to the specific reactivity imparted by the bromine atom. This reactivity makes it particularly useful in organic synthesis and various chemical transformations. Compared to its chloro and iodo counterparts, this compound often exhibits different reactivity patterns and selectivity in reactions .

Biological Activity

2-Bromocyclohexanone (C₆H₉BrO) is an organic compound notable for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including the bromination of cyclohexanone using reagents such as magnesium bromide and trifluoromethanesulfonic anhydride. The reaction typically yields this compound in high efficiency under controlled conditions, emphasizing its reactivity due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions .

Anticholinesterase Activity

One significant area of research on this compound is its potential as an anticholinesterase agent. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that derivatives related to this compound exhibit varying degrees of inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). For instance, a study reported that certain derivatives showed up to 90% inhibition of BuChE with IC50 values ranging from 6 to 29.8 mmol L^-1 .

Conformational Analysis

The conformational properties of this compound have been studied using NMR spectroscopy and computational methods. The bromine substituent tends to occupy an axial position on the cyclohexane ring due to dipolar interactions, which stabilize this configuration despite potential destabilizing interactions . This conformational stability may influence its biological activity and interactions with target enzymes.

Case Study: Anticholinesterase Inhibition

A comprehensive study evaluated the anticholinesterase activity of several compounds derived from this compound. The results indicated that while many derivatives did not significantly inhibit AChE, some compounds demonstrated selective inhibition towards BuChE. For example, compound 5a' showed a maximum inhibition of 79% against AChE at a concentration of 0.2 mol L^-1, whereas it had a much lower IC50 value against BuChE .

| Compound | Target Enzyme | Maximum Inhibition (%) | IC50 (mmol L^-1) |

|---|---|---|---|

| 5a' | AChE | 79 | 59.2 |

| 5b' | BuChE | 90 | 6.0 |

| 2b' | BuChE | Not significant | >29.8 |

Toxicity and Safety Profile

Toxicological assessments indicate that this compound can cause skin irritation and may lead to allergic reactions upon exposure. Safety data highlight the importance of handling this compound with care in laboratory settings .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-bromocyclohexanone, and how can purity be ensured?

- Methodological Answer : The bromination of cyclohexanone using bromine in aqueous media at 25–30°C yields this compound with ~67% efficiency. Key steps include controlled temperature during bromine addition, ether extraction, and distillation under reduced pressure (b.p. 96–99°C/18 mm Hg) . Purity is validated via NMR, IR, and GC-MS, with attention to solvent residues and byproducts.

Q. What is the preferred conformation of this compound, and how is it determined experimentally?

- Methodological Answer : The axial conformation dominates (74% in CCl₄) due to steric and electronic effects. Experimental determination combines - and -NMR coupling constants (e.g., , ) and IR carbonyl overtone intensities. Solvent-dependent axial-equatorial equilibria are quantified using DFT (B3LYP/6-31+G(d,p)) and solvation models .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : NMR (coupling constants for conformational analysis), IR (carbonyl stretching frequencies at ~1,710 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 177) are essential. Long-range couplings through the carbonyl group provide evidence for hyperconjugation .

Advanced Research Questions

Q. How does solvent polarity influence the axial-equatorial equilibrium of this compound?

- Methodological Answer : Polar solvents like DMSO stabilize the equatorial conformer (30% axial) via dipole-dipole interactions, while nonpolar solvents (CCl₄) favor the axial form (74% axial). Free energy differences () are calculated using solvation theory and DFT, revealing a shift from +0.6 kcal/mol (CCl₄) to -0.5 kcal/mol (DMSO) .

Q. What role does hyperconjugation play in the NMR coupling constants of this compound?

- Methodological Answer : Hyperconjugation between the C-Br σ* orbital and carbonyl π system modulates couplings. Experimental values (~1.5–2.0 Hz) align with DFT-predicted hyperconjugative interactions, validated via NBO analysis .

Q. How can contradictions between IR and NMR data in conformational studies be resolved?

- Methodological Answer : IR carbonyl overtone intensities (axial vs. equatorial) may show discrepancies due to solvent effects on band broadening. Cross-validation with NMR-derived populations and solvation-corrected DFT geometries reconciles these differences, as demonstrated in Freitas et al. (2001) .

Properties

IUPAC Name |

2-bromocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXYEWRAWRZXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472791 | |

| Record name | 2-bromocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-85-5 | |

| Record name | 2-Bromocyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.